Rubidium hydrogen carbonate

Mineral Carbonation Crystal Growth Aqueous Chemistry

RbHCO₃ features a unique order-disorder phase transition at 245 K and a pressure-induced transition at 0.5 GPa, ideal for proton dynamics studies (vs. KHCO₃ at 2.8 GPa). Its high aqueous solubility and thermal decomposition at 175°C make it a specialist Rb⁺ precursor for glass and ceramics. The larger Rb⁺ radius (1.52 Å) alters H-bond networks vs. Na⁺/K⁺ analogs, affecting lattice energy and stability. Its 40% carbonation efficiency serves as a critical negative control.

Molecular Formula CH2O3Rb
Molecular Weight 147.493 g/mol
CAS No. 19088-74-5
Cat. No. B103053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubidium hydrogen carbonate
CAS19088-74-5
Molecular FormulaCH2O3Rb
Molecular Weight147.493 g/mol
Structural Identifiers
SMILESC(=O)(O)O.[Rb]
InChIInChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4);
InChIKeyCVDTXIRZVNJRRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rubidium Hydrogen Carbonate (CAS 19088-74-5): Alkali Bicarbonate Selection for Aqueous and High-Pressure Applications


Rubidium hydrogen carbonate (RbHCO₃, CAS 19088-74-5), also known as rubidium bicarbonate, is the acidic rubidium salt of carbonic acid, existing as a colorless crystalline solid [1]. As a member of the alkali metal hydrogen carbonate series, it exhibits a monoclinic crystal structure in its room-temperature phase (space group C2/m) and decomposes upon heating to rubidium carbonate, water, and carbon dioxide [2]. Characterized by a high aqueous solubility and a distinctive order-disorder phase transition at 245 K, this compound finds application in mineral carbonation studies, specialized glass and ceramics production, and as a precursor for synthesizing other rubidium compounds .

Why Rubidium Hydrogen Carbonate Cannot Be Simply Substituted with Other Alkali Bicarbonates in Critical Applications


Although all alkali metal hydrogen carbonates share a common HCO₃⁻ anion, the cation (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) exerts a profound influence on key physicochemical properties, including aqueous solubility, thermal decomposition kinetics, crystallographic phase behavior, and reactivity in specific chemical environments [1]. The substitution of a sodium or potassium salt with rubidium hydrogen carbonate, or vice versa, without empirical validation is scientifically unsound and can lead to significant deviations in experimental outcomes or industrial process efficiency. The larger ionic radius of Rb⁺ (1.52 Å) compared to K⁺ (1.38 Å) and Na⁺ (1.02 Å) fundamentally alters hydrogen bonding networks, lattice energies, and the stability of solid phases, resulting in quantifiable differences in performance metrics that directly impact process selection and procurement decisions [2].

Quantitative Differentiation of Rubidium Hydrogen Carbonate (19088-74-5) Against Key Alkali Bicarbonate Comparators


Aqueous Solubility of RbHCO₃: A 3.5x Increase Over KHCO₃ and 12x Over NaHCO₃ at Ambient Temperature

Rubidium hydrogen carbonate exhibits a substantially higher aqueous solubility compared to its potassium and sodium analogs. At 20-25°C, the solubility of RbHCO₃ is reported as 7.9 M, compared to 2.24 M for KHCO₃ and 1.14 M for NaHCO₃ [1]. This translates to a 3.5-fold increase over KHCO₃ and a 12-fold increase over NaHCO₃ under ambient conditions. The solubility of CsHCO₃ is 3.49 M at 20°C, making RbHCO₃ the most soluble among the alkali bicarbonates under these conditions [2]. This high solubility is leveraged in mineral carbonation processes where high bicarbonate concentrations are desired [3].

Mineral Carbonation Crystal Growth Aqueous Chemistry

Thermal Decomposition Profile: RbHCO₃ Decomposes at an Intermediate Temperature of 175°C, Distinct from NaHCO₃ and KHCO₃

The thermal stability of alkali hydrogen carbonates varies significantly with the cation. Rubidium hydrogen carbonate decomposes at approximately 175°C [1]. In contrast, sodium bicarbonate (NaHCO₃) begins decomposing at a much lower temperature, around 50°C, and is largely complete by 100-120°C [2]. Potassium bicarbonate (KHCO₃) is more thermally stable, with decomposition reported to begin between 100-120°C and be complete around 200°C, though some sources indicate a higher decomposition onset [3]. This places RbHCO₃ in an intermediate position, offering greater thermal stability than NaHCO₃ but decomposing at a lower temperature than the final decomposition point of KHCO₃.

Thermal Analysis Materials Processing Thermal Stability

Order-Disorder Phase Transition at 245 K: RbHCO₃ Exhibits a Distinctive Crystallographic Transition Not Observed in NaHCO₃ or CsHCO₃

Rubidium hydrogen carbonate undergoes a well-characterized order/disorder phase transition at a critical temperature (TC) of 245 K [1]. At this temperature, the high-temperature (HT) monoclinic C2/m phase, characterized by disordered hydrogen atoms, transforms to a low-temperature (LT) triclinic C-1 phase with ordered hydrogen positions [2]. This behavior is notably distinct from that of sodium bicarbonate (NaHCO₃), which shows no phase transition up to 11 GPa, and cesium bicarbonate (CsHCO₃), which retains a single stable structure up to 5 GPa [3]. Potassium bicarbonate (KHCO₃) exhibits a different phase transition at 318 K [4].

Crystallography Solid-State NMR Materials Characterization

High-Pressure Phase Behavior: RbHCO₃ Transforms at 0.5 GPa, a Pressure 5.6x Lower than the Transition Pressure for KHCO₃

Under applied pressure, rubidium hydrogen carbonate transforms to a high-pressure phase at approximately 0.5 GPa at room temperature [1]. This is in stark contrast to potassium bicarbonate (KHCO₃), which requires a significantly higher pressure of 2.8 GPa to induce a phase transition [2]. The lower transition pressure for RbHCO₃ indicates that its crystal lattice is more susceptible to pressure-induced structural reorganization compared to its potassium analog. Furthermore, cesium bicarbonate (CsHCO₃) does not exhibit any structural change up to 5 GPa [3].

High-Pressure Chemistry Geochemistry Materials Science

Efficacy in Mineral Carbonation: RbHCO₃ is Demonstrably Less Effective than KHCO₃ and NaHCO₃ in Enhancing Carbonation

In the context of enhancing mineral carbonation for CO₂ storage, the specific alkali cation plays a decisive role. Experimental data demonstrates that a 7.5 M solution of RbHCO₃ achieves a carbonation extent of only 40% [1]. In direct comparison, a 5.5 M solution of KHCO₃ yields a significantly higher carbonation extent of 63%, and even a 2.5 M solution of NaHCO₃ results in 57% carbonation [2]. This data clearly shows that RbHCO₃ is substantially less effective as a carbonation-enhancing agent than its potassium and sodium counterparts, despite its higher solubility.

CO₂ Sequestration Geochemistry Environmental Remediation

Crystal Structure and Hydrogen Bonding: RbHCO₃ Features [HCO₃]₂²⁻ Dimers, a Structural Motif Distinct from CsHCO₃

The crystal structure of rubidium hydrogen carbonate is characterized by [HCO₃]₂²⁻ dimers, where pairs of hydrogen carbonate groups are connected by strong hydrogen bonds [1]. These dimers are then linked by Rb⁺ cations into a three-dimensional network [2]. While KHCO₃ also forms similar dimers, the structural motif in CsHCO₃ differs, as its ambient phase is isostructural to a high-pressure phase of KHCO₃ (phase IV) and lacks the dimeric arrangement under ambient conditions [3]. The specific geometry of the [HCO₃]₂²⁻ dimer in RbHCO₃, with hydrogen atoms disordered in the high-temperature phase and ordered in the low-temperature phase, is a key differentiating feature [4].

Crystal Engineering Hydrogen Bonding X-ray Diffraction

Validated Application Scenarios for Rubidium Hydrogen Carbonate (CAS 19088-74-5) Based on Quantitative Differentiation


Model Compound for Low-Temperature Crystallography and Proton Disorder Studies

Researchers investigating order-disorder phase transitions in hydrogen-bonded crystals should select RbHCO₃ for its well-characterized transition at 245 K, a temperature accessible with common laboratory cooling equipment. The transition from a monoclinic (C2/m) to a triclinic (C-1) structure, accompanied by the ordering of hydrogen atoms within [HCO₃]₂²⁻ dimers, makes it an ideal model system for studying proton dynamics using techniques such as solid-state NMR and neutron diffraction [1].

High-Pressure Materials Research and Geochemical Modeling

For studies exploring the behavior of carbonate minerals under geological pressures, RbHCO₃ offers a distinct advantage. Its pressure-induced phase transition at a relatively low 0.5 GPa provides an experimentally convenient and reproducible model for investigating the effects of compression on hydrogen-bonded networks in carbonates, in contrast to the higher transition pressure of KHCO₃ (2.8 GPa) or the structural inertness of NaHCO₃ and CsHCO₃ [2].

Precursor for High-Purity Rubidium Compounds in Specialty Glass and Ceramics

In the industrial production of specialty glasses and ceramics where the incorporation of rubidium ions enhances specific optical or electrical properties, RbHCO₃ serves as a high-purity, readily available precursor. Its high aqueous solubility facilitates the preparation of homogeneous precursor solutions for sol-gel or precipitation processes, while its thermal decomposition to rubidium carbonate at 175°C allows for controlled incorporation of Rb⁺ into the final product matrix .

Fundamental Studies of Cation Effects in Aqueous Geochemistry and CO₂ Sequestration

While RbHCO₃ is a poor performer in terms of carbonation efficiency, this very property makes it valuable as a negative control or as a component in systematic studies designed to elucidate the role of the alkali cation in mineral carbonation processes. Its quantifiably lower carbonation enhancement (40% at 7.5 M) compared to KHCO₃ (63% at 5.5 M) and NaHCO₃ (57% at 2.5 M) provides a crucial data point for understanding the mechanistic influence of cation size and hydration energy on CO₂ mineralization reactions [3].

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